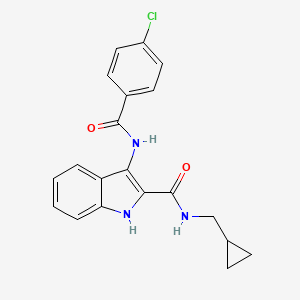

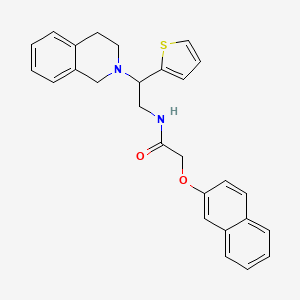

3-(4-chlorobenzamido)-N-(cyclopropylmethyl)-1H-indole-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-chlorobenzamido)-N-(cyclopropylmethyl)-1H-indole-2-carboxamide is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound is also known as CCMI, and it belongs to the class of indole-based compounds. The synthesis of CCMI involves several steps, and it has been successfully produced in the laboratory. The scientific research on CCMI has focused on its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions.

Scientific Research Applications

Antituberculosis Agent

Indole-2-carboxamides, including compounds similar to 3-(4-chlorobenzamido)-N-(cyclopropylmethyl)-1H-indole-2-carboxamide, have been identified as promising antituberculosis agents. Their structure-activity relationship studies have shown significant activity against Mycobacterium tuberculosis, although issues with solubility and metabolic stability have been noted. Optimized compounds have displayed favorable oral pharmacokinetics and in vivo efficacy, highlighting their potential in tuberculosis treatment (Kondreddi et al., 2013).

Anticancer and Antimicrobial Activity

Another area of application is in the development of cancer and antimicrobial treatments. Derivatives of N-cyclopropyl-1-methyl-1H-indole-2-carboxamide have shown potent anticancer and antimicrobial activities. These compounds, especially those with specific substituents like fluoro or chloro groups, demonstrated significant anti-proliferative activity against various cancer cell lines and substantial antimicrobial efficacy (Gokhale et al., 2017).

Synthesis and Optimization in Medicinal Chemistry

The chemical structure of this compound allows for various synthetic routes and functionalization, making it a useful intermediate in medicinal chemistry. Studies on the synthesis of diversely functionalized indoles, including those with carboxamide groups, provide valuable insights into the development of new drugs with optimized properties for different therapeutic applications (Grant et al., 2011).

Allosteric Modulation of Cannabinoid Receptor 1

Indole-2-carboxamides also play a role in the study of cannabinoid receptor 1 (CB1). Research has been conducted on the optimization of chemical functionalities of indole-2-carboxamides to improve allosteric parameters for CB1. These studies contribute to the understanding of CB1 modulation and its potential therapeutic applications (Khurana et al., 2014).

properties

IUPAC Name |

3-[(4-chlorobenzoyl)amino]-N-(cyclopropylmethyl)-1H-indole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClN3O2/c21-14-9-7-13(8-10-14)19(25)24-17-15-3-1-2-4-16(15)23-18(17)20(26)22-11-12-5-6-12/h1-4,7-10,12,23H,5-6,11H2,(H,22,26)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLYTXBLYVSKLFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CNC(=O)C2=C(C3=CC=CC=C3N2)NC(=O)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(3-Chlorophenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2970062.png)

![5-[(4-Fluorophenyl)methyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2970064.png)

![N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3,5-dimethylbenzamide](/img/structure/B2970069.png)

![2-[(3-ethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2970070.png)

![N-{[2-(3,4-dimethoxyphenyl)ethyl]carbamothioyl}-4-methylbenzenesulfonamide](/img/structure/B2970071.png)

![2-[(But-2-ynoylamino)methyl]-3-(4-ethoxyphenyl)propanamide](/img/structure/B2970074.png)

![N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B2970076.png)

![Methyl 3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2970083.png)